(Z)-Tri-n-butyl(1-propenyl)tin molecular weight and formula
(Z)-Tri-n-butyl(1-propenyl)tin molecular weight and formula
A Senior Application Scientist’s Guide to (Z)-Tri-n-butyl(1-propenyl)tin: Physicochemical Profiling and Mechanistic Applications in Stereoselective Synthesis
Executive Summary
(Z)-Tri-n-butyl(1-propenyl)tin—also referred to as (Z)-1-propenyltributylstannane—is a highly specialized organometallic reagent utilized predominantly in advanced organic synthesis. As a stable, easily handled source of a stereodefined nucleophile, it plays a pivotal role in palladium-catalyzed Stille cross-coupling reactions. This technical guide provides a comprehensive overview of its physicochemical properties, molecular metrics, and field-proven protocols for its application in the stereoselective construction of complex polyene architectures, such as those found in natural products and active pharmaceutical ingredients (APIs).
Physicochemical Profiling & Structural Metrics
Understanding the exact molecular metrics and isomeric purity of (Z)-Tri-n-butyl(1-propenyl)tin is critical for stoichiometric precision in catalytic cycles. The compound consists of a central tin (Sn) atom covalently bonded to three n-butyl chains and one (Z)-1-propenyl group.
Table 1: Key Physicochemical Properties
| Property | Value / Description |
| Chemical Name | (Z)-Tri-n-butyl(1-propenyl)tin |
| Common Synonyms | (Z)-1-Propenyltributylstannane; cis-Tri-n-butyl(1-propenyl)tin |
| Molecular Formula | C15H32Sn[1] |
| Molecular Weight | 331.13 g/mol [1] |
| CAS Registry Number | 66680-84-0 (Z-isomer)[2]105494-65-3 (cis/trans mixture)[3]66680-85-1 (E-isomer)[4] |
| Appearance | Colorless to pale yellow liquid[2] |
| Boiling Point | 77–78 °C at 0.25 mmHg[5] |
| Solubility | Insoluble in water; miscible with THF, DMF, toluene, DCM[2] |
| Storage Conditions | 2–8 °C (Refrigerated), under inert atmosphere (Argon/N2)[2] |
Mechanistic Role in Stereoselective Synthesis
The primary utility of (Z)-Tri-n-butyl(1-propenyl)tin lies in its ability to transfer the (Z)-propenyl moiety to an electrophile (typically an aryl or vinyl halide/triflate) with complete retention of stereochemistry .
Causality in Experimental Choice: Synthesizing (Z)-alkenes is inherently challenging because the (E)-isomer is thermodynamically favored. While traditional olefination methods (e.g., standard Wittig reactions) often yield difficult-to-separate isomeric mixtures, the Stille coupling utilizing a stereopure (Z)-stannane bypasses this thermodynamic trap. The transmetalation step of the Stille cycle proceeds via a concerted mechanism that strictly retains the double bond geometry of the organotin reagent, forcing the formation of the kinetically trapped (Z)-product.
Catalytic cycle of Pd-catalyzed Stille coupling with (Z)-Tri-n-butyl(1-propenyl)tin.
Experimental Workflows & Protocols
To ensure reproducibility and high yields, the handling of (Z)-Tri-n-butyl(1-propenyl)tin must rigorously exclude oxygen to prevent catalyst degradation. However, unlike highly reactive organolithium or Grignard reagents, the stannane itself is remarkably moisture-stable, allowing for more flexible reaction setups.
Protocol: Standard Stille Cross-Coupling Objective: Coupling of (Z)-Tri-n-butyl(1-propenyl)tin with an aryl bromide. Self-Validating System: The inclusion of a Potassium Fluoride (KF) workup acts as a self-validating purification step. Because tributyltin halides streak heavily on silica gel and contaminate the final product, the visual precipitation of polymeric tin fluoride confirms the successful sequestration of the toxic byproduct.
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Apparatus Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under a vacuum, then backfill with Argon (repeat 3x to ensure an oxygen-free environment).
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Reagent Loading: Add the aryl bromide (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv) to the flask.
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Solvent Addition: Inject anhydrous, degassed solvent (typically DMF or Toluene, 0.1 M relative to the electrophile) via syringe.
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Organotin Transfer: Carefully inject (Z)-Tri-n-butyl(1-propenyl)tin (1.1 to 1.2 equiv) into the reaction mixture. Note: Use a dedicated, clearly labeled syringe to avoid cross-contamination with tin residues.
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Reaction Execution: Heat the mixture to 80–100 °C under Argon for 12–24 hours. Monitor the consumption of the electrophile via TLC or LC-MS.
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Quenching & Workup (Crucial Step): Cool the reaction to room temperature. Add an equal volume of 10% aqueous KF solution and stir vigorously for 1 hour.
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Causality: Tributyltin halides (Bu3SnX) generated during the reaction are highly soluble in organic solvents. The fluoride ion substitutes the halide to form tributyltin fluoride (Bu3SnF), a highly insoluble polymeric solid that instantly precipitates out of the solution, allowing for easy mechanical removal.
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Purification: Filter the biphasic mixture through a pad of Celite to remove the Bu3SnF precipitate and palladium black. Extract the aqueous layer with diethyl ether, dry the combined organic layers over MgSO4, concentrate under reduced pressure, and purify via flash column chromatography.
Standard Schlenk workflow for Stille coupling and KF quenching of organotins.
Safety, Toxicity, and Handling
Organotin compounds are highly toxic and pose significant health and environmental hazards. They are known endocrine disruptors and neurotoxins[3].
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Personal Protective Equipment (PPE): Must be handled exclusively in a certified chemical fume hood using heavy-duty nitrile or neoprene gloves.
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Hazard Codes: Classified under Danger (H301, H312, H372) for acute toxicity (oral/dermal) and specific target organ toxicity through prolonged exposure[2].
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Disposal: All tin-contaminated waste (syringes, Celite pads, silica gel, aqueous washes) must be strictly segregated into dedicated heavy-metal waste containers and disposed of according to local environmental regulations.
References
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Fisher Scientific. "Tri-n-butyl(1-propenyl)tin, cis + trans, 94%". Available at:[Link]
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Fisher Scientific (Thermo Scientific Chemicals). "Tri-n-butil(1-propenil)estaño, cis + trans, 94 %". Available at:[Link]
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American Elements. "Tri-n-butyl(1-propenyl)tin". Available at:[Link]
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ACS Publications. "Titanium-mediated synthesis of (E,E)-exocyclic dienes. Application to the preparation of polycyclic compounds". Available at:[Link]
Sources
- 1. Tri-n-butyl(1-propenyl)tin, cis + trans, 94% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fr]
- 2. americanelements.com [americanelements.com]
- 3. Tri-n-butyl(1-propenyl)tin E and Z 105494-65-3 [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tri-n-butil(1-propenil)estaño, cis + trans, 94 %, Thermo Scientific Chemicals 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.es]
